Methyl 2-[({[3-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoate
Overview
Description
Methyl 2-[({[3-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, a carbamothioyl group, and a propan-2-yloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[({[3-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoate typically involves the following steps:
Formation of the Benzoate Ester: The starting material, 2-aminobenzoic acid, is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 2-aminobenzoate.
Introduction of the Carbamothioyl Group: The methyl 2-aminobenzoate is then reacted with thiophosgene (CSCl2) to introduce the carbamothioyl group, forming methyl 2-[(thiocarbamoyl)amino]benzoate.
Attachment of the Propan-2-yloxyphenyl Group: Finally, the compound is reacted with 3-(propan-2-yloxy)benzoyl chloride in the presence of a base such as triethylamine to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[({[3-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base such as triethylamine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 2-[({[3-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical research.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-[({[3-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition. The exact mechanism depends on the specific enzyme or receptor involved and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[({[3-(propan-2-yloxy)phenyl]methyl}carbamothioyl)amino]benzoate: Similar structure but with a methyl group instead of a carbonyl group.
Phenylacetone: An organic compound with a similar phenyl group but different functional groups and applications.
Uniqueness
Methyl 2-[({[3-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with biological macromolecules makes it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
methyl 2-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-12(2)25-14-8-6-7-13(11-14)17(22)21-19(26)20-16-10-5-4-9-15(16)18(23)24-3/h4-12H,1-3H3,(H2,20,21,22,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZCDQSNARORJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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